molecular formula C19H19N3O6 B2666581 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide CAS No. 898408-50-9

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2666581
CAS No.: 898408-50-9
M. Wt: 385.376
InChI Key: HHNRHOIRLPANIM-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a chemical compound of interest in synthetic and medicinal chemistry research. This benzamide derivative features a pyrrolidin-3-yl core and is substituted with both 3,4-dimethoxyphenyl and 2-nitrobenzamide groups. The integration of these pharmacophores suggests potential for diverse biological activity, making it a valuable scaffold for constructing more complex molecules . Research Applications: This compound serves as a key intermediate in organic synthesis. Its structure, which includes an electron-withdrawing nitro group and electron-donating methoxy groups, is a typical design in drug discovery for optimizing interactions with biological targets like enzymes and receptors . Researchers can utilize this compound in the development of new therapeutic agents, particularly as a precursor for molecules with potential pharmacological profiles. The presence of the amide bond and the pyrrolidinone ring makes it a candidate for studying structure-activity relationships (SAR) in projects targeting various disease areas . Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-27-16-8-7-13(10-17(16)28-2)21-11-12(9-18(21)23)20-19(24)14-5-3-4-6-15(14)22(25)26/h3-8,10,12H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNRHOIRLPANIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with an appropriate amine to form an intermediate, which is then subjected to cyclization and nitration reactions to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antioxidant activity. For instance, nitrones derived from pyrrolidine structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

2. Neuroprotective Effects
Research suggests that derivatives of this compound may possess neuroprotective properties. In vitro studies have demonstrated that related compounds can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration .

Pharmacological Applications

1. Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways makes it a candidate for the development of anti-inflammatory drugs. Studies have shown that similar nitrobenzamide derivatives can reduce pro-inflammatory cytokines in various models .

2. Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Biochemical Studies

1. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical targets in pain and inflammation management .

2. Interaction with Biological Targets
In silico docking studies suggest that N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide may interact with various biological targets, including kinases involved in cancer progression . This highlights its potential as a lead compound for drug development.

Case Studies and Research Findings

Study FocusFindings
Antioxidant Activity Demonstrated significant radical scavenging ability using DPPH assay .
Neuroprotection Showed reduced neuronal death in models of oxidative stress .
Anti-inflammatory Effects Inhibited cytokine release in vitro .
Enzyme Inhibition Effective against COX enzymes, suggesting analgesic potential .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Structural Differences :

  • Core Structure: Rip-B lacks the pyrrolidinone ring, instead featuring a linear phenethylamine backbone .
  • Synthesis : Synthesized via direct amidation of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

Functional Implications :

  • The absence of the pyrrolidinone ring in Rip-B may enhance conformational flexibility compared to the target compound.

2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

Key Structural Differences :

  • Core Structure: This compound features an azanium (quaternary ammonium) center, unlike the pyrrolidinone core of the target compound .
  • Application Context: Synthesized as an intermediate in isoquinoline alkaloid analog production, suggesting divergent biological roles compared to the target compound .

Functional Implications :

  • The quaternary ammonium structure may confer higher polarity and water solubility compared to the target compound’s neutral pyrrolidinone core.
  • The dual dimethoxyphenyl groups in this compound could enhance π-π stacking interactions, a feature absent in the target compound’s single dimethoxyphenyl substituent.

Lignin Model Compounds with 3,4-Dimethoxyphenyl Moieties

Key Structural Differences :

  • Core Structure: Lignin models (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) contain β-O-4 ether linkages and phenolic backbones, unlike the amide-rich target compound .

Functional Implications :

  • The stability of the dimethoxyphenyl group in alkaline environments (as seen in lignin models) may parallel the target compound’s behavior in similar conditions, though its nitro and amide groups could introduce distinct degradation pathways.

Research Findings and Implications

  • Structural Diversity: The target compound’s pyrrolidinone core and nitrobenzamide group distinguish it from analogs like Rip-B (linear amide) or the azanium dihydrate (charged quaternary structure). These differences may influence solubility, stability, and bioactivity.
  • Synthetic Accessibility: Rip-B’s straightforward amidation contrasts with the likely multi-step synthesis required for the target compound’s pyrrolidinone ring formation.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolidine ring, a nitro group, and a dimethoxyphenyl moiety, which contribute to its biological activity.

1. Antitumor Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antitumor properties. Nitro groups can enhance the cytotoxic effects of compounds under hypoxic conditions typical of tumor microenvironments. Studies have shown that derivatives of nitrobenzamide can inhibit tumor cell proliferation by inducing apoptosis and disrupting cellular signaling pathways related to cancer progression .

2. Anti-inflammatory Effects

Nitrobenzamide derivatives have been reported to possess anti-inflammatory properties by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These enzymes are critical in the inflammatory response. The compound may modulate inflammatory cytokines, thereby reducing inflammation in various models of disease .

3. Antimicrobial Activity

The antimicrobial potential of nitro compounds is well-documented. These compounds can generate reactive intermediates that damage microbial DNA upon reduction. This mechanism underlies the efficacy of several clinically used antibiotics such as metronidazole. Preliminary studies suggest that this compound may have similar antimicrobial properties, although specific data on its efficacy against various pathogens is still needed .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
  • DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to strand breaks and cell death in rapidly dividing cells.
  • Signaling Pathway Modulation : The compound may alter the activity of various signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of iNOS and COX-2
AntimicrobialDNA damage via reactive intermediates

Case Study: Antitumor Effects
In a study evaluating various nitrobenzamide derivatives, it was found that certain compounds exhibited selective cytotoxicity against leukemia cells while sparing normal cells. This selectivity suggests potential for targeted cancer therapies utilizing compounds like this compound .

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